N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361115-31-2
VCID: VC2715049
InChI: InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H
SMILES: CN(C)S(=O)(=O)NCCC1CCCCN1.Cl
Molecular Formula: C9H22ClN3O2S
Molecular Weight: 271.81 g/mol

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride

CAS No.: 1361115-31-2

Cat. No.: VC2715049

Molecular Formula: C9H22ClN3O2S

Molecular Weight: 271.81 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride - 1361115-31-2

Specification

CAS No. 1361115-31-2
Molecular Formula C9H22ClN3O2S
Molecular Weight 271.81 g/mol
IUPAC Name 2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H
Standard InChI Key UWEZMUNLXYQECX-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)NCCC1CCCCN1.Cl
Canonical SMILES CN(C)S(=O)(=O)NCCC1CCCCN1.Cl

Introduction

Chemical Structure and Properties

Molecular Identification

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride is characterized by specific molecular identifiers that facilitate its recognition in chemical databases and research literature. The compound is defined by the following parameters:

ParameterValue
CAS Number1361115-31-2
Molecular FormulaC₉H₂₂ClN₃O₂S
Molecular Weight271.81 g/mol
IUPAC Name2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride
Standard InChIInChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H
SMILES NotationCN(C)S(=O)(=O)NCCC1CCCCN1.Cl
PubChem Compound ID71298880

The compound features a piperidine ring substituted at the 2-position with an ethyl linker that connects to a sulfamide group. The nitrogen of the sulfamide is further substituted with two methyl groups, and the compound exists as a hydrochloride salt.

Structural Features

The molecular structure of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride can be divided into several key components:

  • A piperidine heterocyclic ring (C₅H₁₀NH) at the 2-position

  • An ethyl linker (-CH₂CH₂-) connecting the piperidine to the sulfamide group

  • A sulfamide moiety (-NHSO₂-) that serves as a linking functional group

  • A dimethylamine substitution (-N(CH₃)₂) on the sulfamide sulfur

  • A hydrochloride salt formation (·HCl)

This arrangement of functional groups contributes to the compound's physicochemical properties and potential biological activities.

PropertyExpected Characteristics
Physical AppearanceTypically a white to off-white crystalline solid
SolubilityLikely soluble in water due to its salt form; moderately soluble in polar organic solvents
Melting PointExpected to be above 150°C (typical for hydrochloride salts)
pH in SolutionAcidic in aqueous solution due to hydrochloride formation
StabilityRelatively stable under standard laboratory conditions

Structural Relationship to Similar Compounds

Comparison with Related Sulfamides

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride shares structural similarities with other sulfamide compounds, such as N,N-dimethyl-N'-(2-pyridinyl)sulfamide. The comparison of these compounds reveals important structural relationships:

CompoundCore StructureDistinctive Features
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide HClPiperidine with ethyl linker to sulfamideSaturated heterocyclic ring, flexible ethyl linker
N,N-dimethyl-N'-(2-pyridinyl)sulfamidePyridine directly connected to sulfamideAromatic heterocycle, rigid connection, no salt form

The structural variations between these compounds may significantly influence their biological activities and physicochemical properties .

Relationship to Piperidin-4-yl Analogs

The literature contains more information about the 4-substituted piperidine analog, N,N-Dimethyl-N'-(2-piperidin-4-ylethyl)sulfamide, which differs in the position of substitution on the piperidine ring:

Feature2-Position Substituted4-Position Substituted
Substitution Pattern2-position (ortho to nitrogen)4-position (para to nitrogen)
Conformational PropertiesMore constrained rotationMore symmetric conformation
Potential Biological InteractionsDifferent spatial arrangement of functional groupsAlternative binding orientation

The position of substitution on the piperidine ring can significantly affect the compound's three-dimensional structure and its interaction with biological targets .

Analytical Characterization

Spectroscopic Identification

Characterization of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride would typically involve multiple spectroscopic techniques:

Analytical MethodExpected Key Features
¹H NMRSignals for dimethyl groups (δ ~2.8-3.0 ppm), piperidine ring protons, ethyl linker protons
¹³C NMRCharacteristic signals for piperidine carbons, dimethyl carbons, and ethyl linker
Mass SpectrometryParent peak at m/z 236 [M-HCl]⁺, fragmentation pattern showing loss of dimethylamine
IR SpectroscopyS=O stretching bands (1300-1150 cm⁻¹), N-H stretching (~3300 cm⁻¹)
Elemental AnalysisConsistent with C₉H₂₂ClN₃O₂S composition

Chromatographic Analysis

Quality control and purity assessment of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride would likely employ various chromatographic techniques:

  • HPLC with UV detection

  • Gas chromatography (potentially after derivatization)

  • Thin-layer chromatography for quick identity confirmation

  • Ion chromatography for counter-ion analysis

Comparative Analysis with Similar Bioactive Compounds

Comparison with Other Sulfamide-Based Compounds

Sulfamide-containing compounds have shown diverse biological activities. A comparison with other compounds in this class reveals:

Compound ClassRepresentative ExampleBiological Activity
Pyridinyl SulfamidesN,N-dimethyl-N'-(2-pyridinyl)sulfamideVarious enzyme inhibition properties
Piperidine SulfamidesN,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide HClResearch applications under investigation
Benzenesulfonamides4-substituted diazobenzenesulfonamidesCarbonic anhydrase inhibition

These structural relationships highlight the versatility of sulfamide-based compounds in pharmaceutical research and their potential utility across multiple therapeutic areas .

Future Research Directions

Structure-Activity Relationship Studies

Future research on N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride might focus on:

  • Systematic modification of the piperidine ring (substitution patterns, ring size variations)

  • Alteration of the ethyl linker length to optimize biological activity

  • Exploration of alternative substituents on the sulfamide nitrogen

  • Investigation of different salt forms to modify physicochemical properties

Such studies would help establish comprehensive structure-activity relationships and identify optimized derivatives with enhanced biological profiles.

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